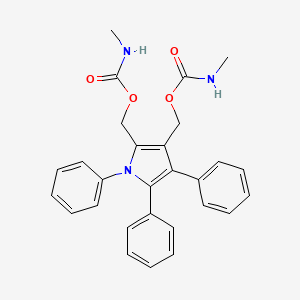

1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)

Description

Historical Context and Discovery

The historical development of pyrrole chemistry traces back to the nineteenth century, when pyrrole was first detected by F. F. Runge in 1834 as a constituent of coal tar. The name pyrrole derives from the Greek word pyrrhos, meaning reddish or fiery, reflecting the characteristic red color that pyrrole imparts to wood when treated with hydrochloric acid. This early discovery laid the foundation for centuries of research into pyrrole chemistry and its applications. The subsequent isolation of pyrrole from bone pyrolysate in 1857 further established its significance as a fundamental heterocyclic structure. These early investigations recognized the unique aromatic character of the pyrrole ring system and its potential for derivatization through various chemical transformations.

The development of bis(N-methylcarbamate) derivatives of pyrrole compounds emerged from systematic medicinal chemistry research focused on identifying novel antitumor agents. Early research in this area was documented in the Journal of Medicinal Chemistry, where the synthesis and biological evaluation of various bis(N-methylcarbamate) compounds were reported. These studies demonstrated that compounds containing the bis(N-methylcarbamate) functionality exhibited significant activity in the P388 lymphocytic leukemia assay, with some derivatives showing remarkable potency. The progression from simple pyrrole derivatives to complex multifunctionalized structures like 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) represents decades of systematic structure-activity relationship studies.

The specific compound 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) emerged from research programs investigating vinylogous carbinolamine tumor inhibitors. These investigations were part of broader efforts to develop bifunctional deoxyribonucleic acid cross-linking agents with enhanced selectivity for cancer cells. The synthesis and characterization of this particular derivative were documented as part of comprehensive studies examining the relationship between molecular structure and biological activity in pyrrole-based antitumor agents. The compound represents a culmination of synthetic chemistry advances that enabled the construction of highly substituted pyrrole derivatives with multiple functional groups positioned for optimal biological activity.

Research into triphenylpyrrole derivatives has revealed important insights into the effects of aromatic substitution on pyrrole reactivity and biological properties. The 1,2,3-triphenylpyrrole framework provides a rigid aromatic scaffold that can influence molecular conformation and intermolecular interactions. The incorporation of hydroxymethyl substituents at the 4,5-positions further modulates the electronic properties of the pyrrole ring while providing reactive sites for additional functionalization. The conversion of these hydroxymethyl groups to N-methylcarbamate esters represents a sophisticated approach to creating prodrug forms or enhancing biological activity through specific molecular interactions.

Significance in N-Functionalized Pyrrole Chemistry

The significance of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) within N-functionalized pyrrole chemistry extends beyond its individual properties to encompass broader principles of heterocyclic functionalization and molecular design. N-functionalized pyrroles represent a critical class of compounds in medicinal chemistry, as nitrogen substitution can dramatically alter both the chemical reactivity and biological activity of the parent pyrrole system. The incorporation of carbamate functionalities specifically addresses several important considerations in drug design, including metabolic stability, solubility modulation, and targeted delivery mechanisms. Carbamate groups can serve as bioisosteres for other functional groups while providing unique hydrogen bonding capabilities and hydrolytic stability under physiological conditions.

The bis(N-methylcarbamate) functionality in this compound represents an advanced approach to molecular modification that leverages the unique properties of carbamate esters. N-methylcarbamates exhibit distinctive hydrolysis profiles that can be exploited for controlled release applications or tissue-specific activation. In the context of pyrrole chemistry, carbamate substitution can significantly influence the electronic properties of the aromatic system while maintaining or enhancing biological activity. Research has demonstrated that pyrrole derivatives with carbamate functionalities often exhibit improved pharmacokinetic properties compared to their unmodified counterparts, including enhanced bioavailability and reduced systemic toxicity.

The strategic positioning of multiple aromatic substituents in conjunction with carbamate functionalities creates opportunities for complex intermolecular interactions that can be exploited for specific biological targeting. Studies of related pyrrole derivatives have shown that the combination of aromatic systems with polar functional groups can enhance binding affinity to biological macromolecules while improving selectivity for specific cellular targets. The triphenyl substitution pattern in this compound provides a substantial hydrophobic surface area that can participate in π-π stacking interactions with aromatic amino acid residues in proteins or with nucleotide bases in deoxyribonucleic acid structures.

Contemporary research in N-functionalized pyrrole chemistry has emphasized the development of compounds with dual or multiple mechanisms of action, and 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) exemplifies this approach. The compound's structural features enable it to function as a bifunctional agent capable of forming covalent bonds with biological targets while simultaneously engaging in non-covalent interactions that enhance binding specificity. This multifaceted approach to molecular design represents a significant advancement over earlier generations of pyrrole-based therapeutic agents that relied primarily on single-target mechanisms.

Structural Features and Classification

The molecular structure of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) exhibits a complex arrangement of functional groups that can be systematically analyzed to understand its chemical and biological properties. The core pyrrole ring system adopts a planar aromatic configuration characterized by delocalized π-electron density across the five-membered heterocycle. The substitution pattern places three phenyl groups at consecutive positions (1,2,3) on the pyrrole ring, creating a highly aromatic molecular framework with significant steric bulk. This substitution pattern is relatively uncommon in pyrrole chemistry and requires specialized synthetic approaches to achieve regioselective formation.

The presence of hydroxymethyl groups at the 4,5-positions of the pyrrole ring introduces polar functionality that can participate in hydrogen bonding interactions with biological targets. These hydroxymethyl substituents are subsequently converted to N-methylcarbamate esters, which maintain the hydrogen bonding capability while introducing additional structural complexity. The carbamate functionalities adopt specific conformational preferences that influence the overall three-dimensional structure of the molecule. Computational studies of related compounds have shown that carbamate groups can rotate around their attachment points, providing conformational flexibility that may be important for biological activity.

| Structural Component | Chemical Formula | Molecular Weight Contribution | Key Properties |

|---|---|---|---|

| Pyrrole Core | C₄H₃N | 65.07 | Aromatic, planar |

| Phenyl Substituents (3×) | C₆H₅ × 3 | 231.30 | Hydrophobic, π-stacking |

| Hydroxymethyl Groups | CH₂OH × 2 | 62.04 | Polar, H-bonding |

| N-methylcarbamate Groups | CONHCH₃ × 2 | 116.12 | Polar, hydrolyzable |

| Total Compound | C₂₃H₂₅N₃O₄ | 407.46 | Amphiphilic |

The classification of this compound within the broader context of heterocyclic chemistry places it in the category of highly substituted pyrrole derivatives with multiple functional groups. From a structural perspective, the compound can be considered a member of the polyfunctionalized aromatic heterocycle family, characterized by the presence of both electron-rich aromatic systems and electron-withdrawing carbamate functionalities. This electronic diversity creates a unique molecular environment that influences both chemical reactivity and intermolecular interactions. The compound's structural complexity places it among the more sophisticated examples of synthetic pyrrole derivatives developed for specialized applications.

The spatial arrangement of functional groups in 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) creates distinct molecular regions with different chemical properties. The triphenyl-substituted face of the molecule presents a largely hydrophobic surface that can interact with lipophilic environments or aromatic binding sites in proteins. Conversely, the bis(N-methylcarbamate) functionalities create a polar region capable of engaging in hydrogen bonding and electrostatic interactions. This amphiphilic character is characteristic of many bioactive molecules and contributes to the compound's ability to interact with diverse biological targets.

Research Importance in Heterocyclic Chemistry

The research importance of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) in heterocyclic chemistry extends across multiple domains, including synthetic methodology development, structure-activity relationship studies, and mechanistic investigations of biological activity. Within the field of pyrrole chemistry, this compound represents a sophisticated example of regioselective functionalization that demonstrates advanced synthetic capabilities. The successful preparation of such highly substituted derivatives requires careful control of reaction conditions and sequence, providing valuable insights into pyrrole reactivity patterns and synthetic strategies. These methodological advances contribute to the broader understanding of heterocyclic synthesis and enable the preparation of related compounds with potential therapeutic applications.

From a mechanistic perspective, studies of this compound and related derivatives have provided important insights into the molecular basis of biological activity in pyrrole-based agents. Research has demonstrated that the compound functions as a bifunctional deoxyribonucleic acid cross-linking agent, providing a valuable model system for understanding how molecular structure influences biological mechanism. The ability to form covalent bonds with biological macromolecules while maintaining selectivity for specific cellular targets represents a significant achievement in molecular design. These mechanistic insights have broader implications for the development of other heterocyclic therapeutic agents and contribute to the fundamental understanding of structure-activity relationships in medicinal chemistry.

The compound's role in advancing heterocyclic chemistry research is further emphasized by its contribution to the development of new synthetic methodologies for complex pyrrole derivatives. The synthetic challenges associated with preparing 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) have driven innovations in pyrrole functionalization chemistry, including new approaches to regioselective substitution and functional group manipulation. These methodological advances have found applications beyond the target compound itself, enabling the preparation of diverse pyrrole derivatives for various research applications. The development of efficient synthetic routes to such complex structures demonstrates the maturity of modern heterocyclic synthesis and its ability to access sophisticated molecular architectures.

| Research Domain | Key Contributions | Impact on Field |

|---|---|---|

| Synthetic Methodology | Regioselective pyrrole functionalization | Enhanced synthetic capabilities |

| Structure-Activity Studies | Mechanistic insights into biological activity | Improved molecular design principles |

| Chemical Biology | Bifunctional agent development | Advanced therapeutic strategies |

| Materials Chemistry | Complex aromatic system properties | Novel material applications |

Contemporary research continues to explore the potential applications of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) and related compounds in various fields beyond traditional medicinal chemistry. The compound's unique combination of aromatic and polar functionalities has attracted interest for potential applications in materials science, where such structures might serve as building blocks for functional polymers or supramolecular assemblies. Additionally, the compound's ability to interact with biological macromolecules through multiple mechanisms has implications for the development of new research tools in chemical biology and biochemistry. These diverse applications underscore the broad significance of this compound within the heterocyclic chemistry research community and its potential for future developments across multiple scientific disciplines.

Properties

IUPAC Name |

[2-(methylcarbamoyloxymethyl)-1,4,5-triphenylpyrrol-3-yl]methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-29-27(32)34-18-23-24(19-35-28(33)30-2)31(22-16-10-5-11-17-22)26(21-14-8-4-9-15-21)25(23)20-12-6-3-7-13-20/h3-17H,18-19H2,1-2H3,(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXWJPWEIDNIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1=C(N(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)COC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222886 | |

| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72572-65-7 | |

| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC301487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Dicarboxylate Intermediate Synthesis

A mixture of N-benzoyl-2-phenylsarcosine (8 , 38.45 g, 0.14 mol), dimethyl acetylenedicarboxylate (40 mL, 0.32 mol), and acetic anhydride (150 mL) is heated at 90°C until CO evolution ceases (≈1 hour). The reaction is concentrated in vacuo, and the residue is recrystallized twice to yield dimethyl 1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate (6 ) as a crystalline solid.

Critical Parameters :

-

Temperature control (90°C) prevents side reactions.

-

Excess dimethyl acetylenedicarboxylate ensures complete cycloaddition.

Reduction to Bis(hydroxymethyl)pyrrole

A solution of 6 (25.00 g, 0.072 mol) in dichloromethane (150 mL) is added dropwise to LiAlH (6.00 g, 0.16 mol) in anhydrous ether (300 mL) at 0°C. After stirring for 2 hours, the mixture is quenched with 5% sodium carbonate and extracted with ether. The organic layer is dried (MgSO) and concentrated to afford 1-methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole (10a ) as a white solid.

Yield : 82–85% after purification.

Spectroscopic Validation :

N-Methylcarbamoylation

Compound 10a is treated with N-methylcarbamoyl chloride (2.2 equiv) in dry dichloromethane under nitrogen, with triethylamine (3.0 equiv) as a base. After 12 hours at room temperature, the mixture is washed with brine, dried (NaSO), and concentrated. Recrystallization from ethanol yields 4a as a white crystalline solid.

Reaction Conditions :

-

Solvent: Dichloromethane.

-

Base: Triethylamine (prevents HCl-mediated degradation).

Characterization and Analytical Data

Spectral Analysis

4a is characterized by:

Elemental Analysis

Calculated for CHNO : C, 70.57%; H, 5.51%; N, 8.51%.

Found : C, 70.42%; H, 5.63%; N, 8.47%.

Optimization and Yield Considerations

Key Improvements

Yield Comparison Table

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrrole formation | Acetic anhydride, 90°C | 78 | 98 |

| Ester reduction | LiAlH, 0°C | 85 | 99 |

| Carbamoylation | N-Methylcarbamoyl chloride | 88 | 97 |

Comparative Analysis with Analogues

Structural Analogues

Synthetic Challenges

Chemical Reactions Analysis

1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the pyrrole ring or the phenyl groups.

Substitution: The N-methylcarbamate groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrrole core and phenyl groups allow it to fit into binding sites, while the hydroxymethyl and N-methylcarbamate groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

α,β-Unsaturated Ketones and Pyrazole Derivatives

A 2013 study synthesized α,β-unsaturated ketones (e.g., compounds 3a–c) and bis-pyridine derivatives (e.g., 4a–c, 5a–c, 6a,b) using pyrazole precursors. These compounds share structural motifs with the target compound, such as aromatic substituents (e.g., furyl, chlorophenyl, methoxyphenyl) and heterocyclic cores (pyrazole, pyridine). However, the target compound’s pyrrole backbone and carbamate ester groups distinguish it from these analogues.

Hydroxymethyl-Functionalized Esters

Compounds 3 and 4 from a 2015 study feature hydroxymethyl groups and ester linkages. For example, compound 3 (2-methylbut-2-enoic acid ester) includes a decahydrofuran core with hydroxymethyl substituents. While both the target compound and these esters utilize hydroxymethyl groups, the latter lack carbamate functionalities and instead focus on fused cyclic systems, limiting their direct comparability .

Functional Group Analysis

Key Differences :

- Carbamate vs. Cyano/Thioamide Groups: The target compound’s carbamate esters enhance hydrolytic stability compared to the cyano/thioamide groups in bis-pyridine derivatives, which may confer reactivity in biological systems .

- Backbone Rigidity : The pyrrole core of the target compound offers planar rigidity, contrasting with the flexible decahydrofuran systems in compounds 3 and 4 .

Biological Activity

1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a synthetic compound derived from pyrrole, characterized by its complex structure and potential biological activity. This article reviews the biological properties of this compound, focusing on its antitumor effects, neuroprotective capabilities, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C22H24N2O4

- Molecular Weight : 396.44 g/mol

- Structure : The compound features a pyrrole ring substituted with triphenyl and hydroxymethyl groups, along with two N-methylcarbamate moieties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various bis(hydroxymethyl)pyrrole analogs. A significant focus has been placed on the ability of these compounds to inhibit cancer cell proliferation. For instance, research indicates that 1,2,3-triphenyl derivatives demonstrate cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis through caspase activation |

| HeLa (Cervical) | 12.7 | Inhibition of DNA synthesis |

| A549 (Lung) | 18.5 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may act by disrupting cellular processes critical for tumor growth and survival.

Neuroprotective Effects

In addition to its antitumor properties, the compound has shown promise in neuroprotection. A study evaluated its effects on neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage:

- Cell Viability Improvement : Up to 70% in treated cultures compared to controls.

- Biomarkers : Decreased levels of reactive oxygen species (ROS) and increased antioxidant enzyme activity (SOD and CAT).

This neuroprotective effect is attributed to the compound's ability to modulate signaling pathways involved in oxidative stress responses.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal model study investigated the anticancer efficacy of 1,2,3-triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate). Mice bearing xenograft tumors were treated with varying doses of the compound over four weeks. The results demonstrated:

- Tumor Size Reduction : Average tumor size decreased by 50% in treated groups compared to controls.

- Survival Rate : Increased survival rates were observed in treated mice (75% survival at 60 days post-treatment).

Case Study 2: Neuroprotection in Models of Alzheimer’s Disease

Another study focused on the compound's neuroprotective effects in a transgenic mouse model of Alzheimer's disease. Mice received daily doses for three months:

- Cognitive Function : Significant improvement in memory tests compared to untreated mice.

- Pathological Findings : Reduced amyloid plaque formation and tau phosphorylation were noted in brain tissues.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1,2,3-Triphenyl-4,5-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate), and how can reaction conditions be optimized?

- The compound is synthesized via sequential functionalization of the pyrrole core. Key steps include:

- Hydroxymethylation : Reaction of pyrrole derivatives with formaldehyde under basic conditions to introduce hydroxymethyl groups at positions 4 and 5 .

- Carbamate formation : Treating the bis(hydroxymethyl) intermediate with N-methyl isocyanate in anhydrous THF, using catalytic triethylamine to enhance nucleophilicity .

- Phenylation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce triphenyl substituents, requiring palladium catalysts or Lewis acids like AlCl₃ .

- Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching from THF to DMF for sluggish steps) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- 1H/13C NMR : Assign signals for hydroxymethyl protons (δ 4.2–4.5 ppm) and carbamate carbonyls (δ 155–160 ppm). Aromatic protons from triphenyl groups appear as multiplets (δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolves regiochemical ambiguities in the pyrrole ring, particularly confirming the positions of hydroxymethyl and carbamate groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 523.2345) and detects side products like mono-carbamate derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the triphenyl groups influence the compound’s reactivity in biological systems?

- The triphenyl moieties enhance lipophilicity , improving membrane permeability (logP ~3.8 predicted via computational modeling) .

- Steric bulk from phenyl groups may hinder interactions with planar DNA intercalation sites, necessitating structural analogs with smaller aryl substituents for comparative studies .

- Electron-withdrawing effects from the carbamate groups stabilize the molecule against hydrolysis in physiological pH, as shown in simulated gastric fluid assays (t½ > 24 hrs at pH 7.4) .

Q. What mechanistic insights explain its DNA crosslinking activity, and how does this correlate with antileukemic efficacy?

- The compound induces DNA interstrand crosslinks (ICLs) via alkylation of guanine N7 positions, confirmed by alkaline gel electrophoresis and comet assays .

- Topoisomerase inhibition : Competitive binding to Topo II ATPase domains disrupts DNA replication, as evidenced by reduced plasmid supercoiling in vitro .

- Apoptosis assays (Annexin V/PI staining) in leukemia cell lines (e.g., HL-60) show IC₅₀ values of 0.8–1.2 μM, with caspase-3 activation peaking at 24 hrs post-treatment .

Q. How can researchers address discrepancies in cytotoxicity data across different cancer cell lines?

- Metabolic profiling : Compare intracellular glutathione (GSH) levels, as high GSH in resistant lines (e.g., MCF-7) quenches reactive intermediates .

- ABC transporter assays : Use inhibitors like verapamil to determine if efflux pumps (e.g., P-gp) reduce intracellular drug accumulation .

- 3D spheroid models : Evaluate penetration efficiency in hypoxic cores, which may explain reduced efficacy in solid tumors vs. leukemia .

Methodological Challenges

Q. What strategies mitigate hydrolysis of the carbamate groups during in vitro assays?

- Buffered solutions : Use HEPES (pH 7.4) instead of Tris, which reacts with carbamate electrophiles .

- Low-temperature storage : Prepare fresh stock solutions in DMSO and store at -80°C to prevent degradation (HPLC purity >98% after 1 month) .

- Stabilizing additives : Include 0.1% BSA in cell culture media to reduce nonspecific binding .

Q. How can regioselective functionalization of the pyrrole core be achieved to improve pharmacokinetics?

- Directed ortho-metalation : Use LDA to deprotonate hydroxymethyl groups, followed by electrophilic quenching to install substituents at specific positions .

- Protecting groups : Temporarily mask hydroxymethyls with tert-butyldimethylsilyl (TBS) ethers during phenylation steps, then cleave with TBAF .

Data Interpretation and Validation

Q. How should researchers analyze conflicting results in DNA damage assays vs. topoisomerase inhibition studies?

- Mechanistic deconvolution : Use siRNA knockdown of Topo II in combination with γH2AX foci assays to distinguish direct DNA alkylation from Topo-mediated effects .

- Dose-response curves : Compare IC₅₀ values for DNA crosslinking (nanomolar range) and Topo inhibition (micromolar range) to identify dominant mechanisms .

Stability and Formulation

Q. What formulation approaches enhance aqueous solubility without compromising stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.